4-[1-(Cyclopropylamino)ethyl]benzonitrile
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Overview
Description
4-[1-(Cyclopropylamino)ethyl]benzonitrile is an organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25296 . This compound is characterized by the presence of a benzonitrile group attached to a cyclopropylaminoethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[1-(Cyclopropylamino)ethyl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the cyclopropylaminoethyl group . The reaction conditions typically involve the use of catalysts and solvents to facilitate the transformation. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-[1-(Cyclopropylamino)ethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[1-(Cyclopropylamino)ethyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, dyes, and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(Cyclopropylamino)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[1-(Cyclopropylamino)ethyl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: Lacks the cyclopropylaminoethyl group, resulting in different chemical and biological properties.
4-(Aminomethyl)benzonitrile: Contains an aminomethyl group instead of the cyclopropylaminoethyl group, leading to variations in reactivity and applications.
4-(Cyclopropylamino)benzonitrile: Similar structure but without the ethyl linkage, affecting its chemical behavior and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its properties and applications.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-[1-(cyclopropylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9(14-12-6-7-12)11-4-2-10(8-13)3-5-11/h2-5,9,12,14H,6-7H2,1H3 |
InChI Key |
BZWJXSZCYSSFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC2CC2 |
Origin of Product |
United States |
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